molecular formula C9H19ClN2O4 B8794220 H-Dap(boc)-ome hcl

H-Dap(boc)-ome hcl

Cat. No.: B8794220
M. Wt: 254.71 g/mol
InChI Key: GDJLJNFNXINTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dap(boc)-ome hcl is a compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dap(boc)-ome hcl typically involves the protection of the amino group using the Boc group. One common method involves the reaction of methyl 2-amino-3-hydroxypropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

H-Dap(boc)-ome hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected amino acids and amino alcohols, which are valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

H-Dap(boc)-ome hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Dap(boc)-ome hcl involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound’s molecular targets and pathways are primarily related to its use as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Methyl (2R)-3-amino-2-(tert-butoxycarbonylamino)propanoate hydrochloride
  • (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Uniqueness

H-Dap(boc)-ome hcl is unique due to its specific structure, which includes both a Boc-protected amino group and a methyl ester group. This combination makes it a versatile intermediate in organic synthesis, allowing for selective reactions and the synthesis of a wide range of complex molecules .

Properties

Molecular Formula

C9H19ClN2O4

Molecular Weight

254.71 g/mol

IUPAC Name

methyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride

InChI

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H

InChI Key

GDJLJNFNXINTHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl

Origin of Product

United States

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